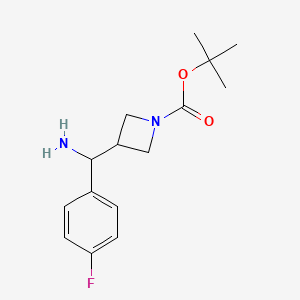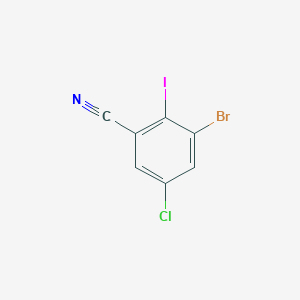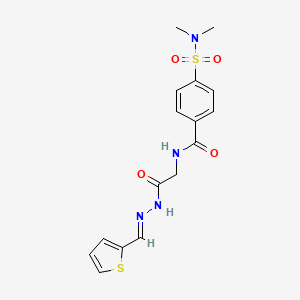![molecular formula C24H25N3O3S3 B2571915 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 886958-76-5](/img/structure/B2571915.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2-yl group and a diethylsulfamoyl group. Benzamides are a class of compounds that have been studied for various biological activities, and benzo[d]thiazoles are heterocyclic compounds that are also known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzene and thiazole), an amide functional group, and a sulfamoyl group. These groups could potentially participate in various types of intermolecular interactions, including pi-stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo various types of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The thiazole ring could potentially participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Activity of Benzamide Derivatives
The compound N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, due to its complex structure, contributes to various fields of scientific research, particularly in the synthesis and activity evaluation of benzamide derivatives. Research in this area focuses on exploring the chemical properties, synthesis methods, and potential biological activities of benzamide derivatives, which are of interest due to their diverse therapeutic potentials.
One study reports on the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, emphasizing the relevance of benzamide derivatives in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). This research highlights the anti-inflammatory activity of certain derivatives across a range of concentrations, suggesting a potential pathway for the development of new therapeutic agents (Lynch et al., 2006).
Crystal Structure Analysis
Another dimension of research involves crystal structure analysis to understand the molecular arrangement and interactions that dictate the physical and chemical properties of benzamide derivatives. For example, a study on the crystal structure of a thiophen-2-yl and oxadiazol-2-yl substituted benzamide compound sheds light on the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions in stabilizing the crystal structure (Sharma et al., 2016).
Anticancer Activity Evaluation
The compound's structural framework is also significant in anticancer research, where derivatives of benzothiazolyl substituted pyrazol-5-ones have been designed, synthesized, and evaluated against various cancer cell lines. These compounds, due to their structural attributes, have shown moderate to excellent anticancer activity, underscoring the importance of structural modifications in enhancing therapeutic efficacy (Ravinaik et al., 2021).
Antimicrobial Evaluation
Furthermore, benzamide derivatives have been synthesized and tested for their antimicrobial activity, indicating their potential as antibacterial and antifungal agents. Such studies contribute to the ongoing search for new antimicrobial compounds in response to the global challenge of antimicrobial resistance (Chawla, 2016).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of benzamides and benzo[d]thiazoles, it could be of interest for applications in medicinal chemistry .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S3/c1-5-27(6-2)33(29,30)18-13-11-17(12-14-18)22(28)26-24-21(15(3)16(4)31-24)23-25-19-9-7-8-10-20(19)32-23/h7-14H,5-6H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDELHCZVSVMUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2571833.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2571842.png)

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2571844.png)





![9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571853.png)

